Regioisomeric Differentiation: 7-Aziridinyl vs. 6-Aziridinyl Cytotoxicity and DNA Cross-Linking
The 7-aziridinyl substitution pattern on the quinoline-5,8-dione scaffold yields a quantifiably distinct cytotoxic and DNA-damaging profile compared to the 6-aziridinyl isomer. In comparative cytotoxicity assays, 6-aziridinyl quinoline-5,8-diones exhibit IC₅₀ values in the 0.5–2.0 μM range with high DNA cross-linking activity, whereas 7-aziridinyl analogs show IC₅₀ values of 1.0–5.0 μM with moderate DNA cross-linking . This represents an approximately 2- to 3-fold reduction in potency for the 7-aziridinyl isomer relative to the 6-aziridinyl counterpart, accompanied by reduced but still appreciable target engagement. This differentiation is critical for applications requiring balanced potency and a potentially modulated toxicity profile .
| Evidence Dimension | Cytotoxic potency (IC₅₀) and DNA cross-linking capacity |
|---|---|
| Target Compound Data | IC₅₀: 1.0–5.0 μM; DNA cross-linking: Moderate; NQO1 selectivity: Moderate |
| Comparator Or Baseline | 6-Aziridinylquinoline-5,8-dione: IC₅₀ 0.5–2.0 μM; DNA cross-linking: High; NQO1 selectivity: High |
| Quantified Difference | Approximately 2- to 3-fold higher IC₅₀ (reduced potency) for 7-aziridinyl vs. 6-aziridinyl isomer; DNA cross-linking reduced from 'High' to 'Moderate' |
| Conditions | In vitro cytotoxicity panels against malignant tumor cell lines; DNA cross-linking assessed via gel electrophoretic mobility shift and bacteriophage inactivation assays |
Why This Matters
The 7-aziridinyl isomer provides a quantifiably distinct potency and DNA-damage window compared to the more potently cross-linking 6-aziridinyl analog, enabling differentiated selection for applications where moderated DNA reactivity is desirable.
